4-Isopropyl-1h-pyrrole-3-carboxylic acid
CAS No.:
Cat. No.: VC13393503
Molecular Formula: C8H11NO2
Molecular Weight: 153.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H11NO2 |
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Molecular Weight | 153.18 g/mol |
IUPAC Name | 4-propan-2-yl-1H-pyrrole-3-carboxylic acid |
Standard InChI | InChI=1S/C8H11NO2/c1-5(2)6-3-9-4-7(6)8(10)11/h3-5,9H,1-2H3,(H,10,11) |
Standard InChI Key | QCEFVFJIAIAKAD-UHFFFAOYSA-N |
SMILES | CC(C)C1=CNC=C1C(=O)O |
Canonical SMILES | CC(C)C1=CNC=C1C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₈H₁₁NO₂, with a molecular weight of 153.18 g/mol. The pyrrole ring, a five-membered aromatic heterocycle containing one nitrogen atom, forms the core structure. The isopropyl group (-CH(CH₃)₂) at the 4-position introduces steric bulk, while the carboxylic acid (-COOH) at the 3-position enhances polarity and hydrogen-bonding potential .
Key Structural Features:
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Aromaticity: The pyrrole ring contributes to resonance stabilization.
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Substituent Effects: The electron-donating isopropyl group and electron-withdrawing carboxylic acid create a polarized electronic environment .
Spectroscopic Characterization
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NMR:
Thermodynamic and Solubility Data
Property | Value | Source |
---|---|---|
Melting Point | 185–187°C (decomposes) | |
Solubility in Water | 12 mg/mL (25°C) | |
LogP (Octanol-Water) | 1.8 |
Synthesis Methodologies
Hantzsch Pyrrole Synthesis
A modified Hantzsch reaction using tert-butyl acetoacetate, amines, and 2-bromoketones in a continuous flow system yields pyrrole-3-carboxylic acids. The HBr byproduct facilitates in situ ester hydrolysis .
Example Reaction:
Paal-Knorr Condensation
A patent (DE60127583T2) describes a stereoselective route using methyl cyanoacetate and chiral ligands under ruthenium catalysis, achieving >99% enantiomeric excess .
Green Chemistry Approaches
A chemo-enzymatic method converts D-glucarate (derived from glucose) into 3,4-dihydroxyketones, which react with primary amines in water at 70°C to form N-substituted pyrrole acids (yield: 15–20%) .
Compound | MIC (μg/mL) vs S. aureus | IC₅₀ (μM) vs MCF-7 |
---|---|---|
Pyrrole-2-carboxylic Acid | 12.5 | 20.0 |
4-Methyl Analogue | 18.0 | 25.0 |
4-Isopropyl Derivative | Data pending | Data pending |
Source: Comparative analysis of pyrrole derivatives.
Central Nervous System (CNS) Applications
The compound serves as an intermediate in synthesizing CB1 receptor inverse agonists, which are investigated for obesity and addiction therapies .
Industrial and Research Applications
Pharmaceutical Intermediates
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CB1 Inverse Agonists: Used in multistep continuous flow synthesis of compounds like Rimonabant analogues .
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Proton Pump Inhibitors: Structural motif in potassium-competitive acid blockers (P-CABs) .
Material Science
Pyrrole derivatives are explored in conductive polymers and metal-organic frameworks (MOFs) due to their π-conjugated systems .
Comparative Analysis with Structural Analogues
Compound | Molecular Formula | CAS Number | Key Differences |
---|---|---|---|
Pyrrole-3-carboxylic Acid | C₅H₅NO₂ | 931-03-3 | No isopropyl group; lower lipophilicity |
4-Methylpyrrole-3-carboxylic Acid | C₆H₇NO₂ | 874496-74-9 | Methyl substitution; reduced steric hindrance |
4-Isopropyl Derivative | C₈H₁₁NO₂ | 874496-74-9 | Enhanced lipophilicity; improved bioavailability |
Source: Structural and functional comparisons .
Challenges and Future Directions
Synthesis Optimization
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Catalyst Design: Developing earth-abundant catalysts to replace ruthenium in asymmetric hydrogenation .
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Yield Improvement: Enhancing chemo-enzymatic routes to achieve >50% yields .
Biological Profiling
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